1-ethyl-3-methyl-1H-pyrazole

Vue d'ensemble

Description

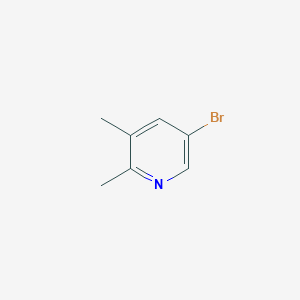

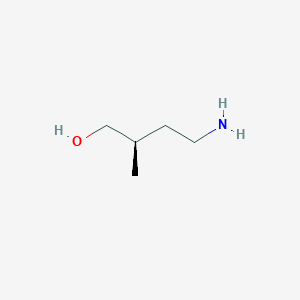

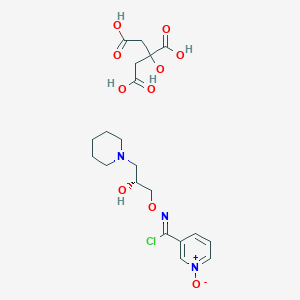

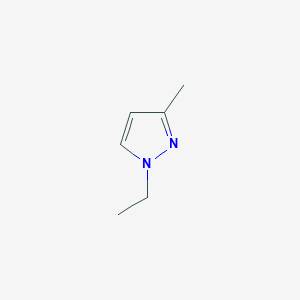

1-Ethyl-3-methyl-1H-pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of 1-ethyl-3-methyl-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methyl-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

1-Ethyl-3-methyl-1H-pyrazole appears as white to cream or pale yellow crystals or powder . Its assay (Aqueous acid-base Titration) is between 96.0% to 104.0% .

Applications De Recherche Scientifique

Pharmaceuticals

1-ethyl-3-methyl-1H-pyrazole: is a valuable compound in the pharmaceutical industry due to its structural significance in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, including roles as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They serve as key scaffolds in drug discovery, aiding in the synthesis of bioactive molecules that can interact with various biological targets.

Agriculture

In the field of agrochemistry, 1-ethyl-3-methyl-1H-pyrazole derivatives are utilized for their herbicidal and pesticidal properties. They contribute to the development of new agrochemicals that help protect crops from pests and diseases, thereby enhancing agricultural productivity .

Material Science

The compound’s applications extend to material science, where it is used in the synthesis of novel materials. Its derivatives can exhibit unique properties that make them suitable for use in the development of advanced materials with specific functionalities .

Chemical Synthesis

1-ethyl-3-methyl-1H-pyrazole: plays a crucial role as an intermediate in organic synthesis. It is involved in various chemical reactions and serves as a building block for synthesizing a wide range of chemical entities, which are valuable in both research and industrial applications .

Environmental Science

In environmental science, pyrazole derivatives are explored for their potential use in environmental remediation processes. They may be used in the detoxification of pollutants or as sensors for environmental monitoring .

Biochemistry

The biochemical applications of 1-ethyl-3-methyl-1H-pyrazole are significant, with its derivatives showing a range of activities such as antimicrobial and antioxidant properties. These compounds are also studied for their interactions with various enzymes and proteins, which can lead to the development of new biochemical assays and therapeutic agents .

Analytical Chemistry

In analytical chemistry, 1-ethyl-3-methyl-1H-pyrazole derivatives are important for developing analytical methods. They can act as reagents or standards in the quantification and qualification of chemical substances, playing a vital role in ensuring the accuracy and reliability of analytical results .

Food Industry

Although not directly used in food products, pyrazole derivatives, including those related to 1-ethyl-3-methyl-1H-pyrazole , can be involved in the synthesis of food additives or packaging materials that require specific chemical properties for preserving the quality and safety of food items .

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

Propriétés

IUPAC Name |

1-ethyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUGFSHWYDKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475601 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-1H-pyrazole | |

CAS RN |

30433-57-9 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.